molecular formula C14H25NO4 B131822 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid CAS No. 142247-38-9

4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid

Cat. No. B131822
Key on ui cas rn: 142247-38-9
M. Wt: 271.35 g/mol
InChI Key: OAFRZYWOCMCWMM-UHFFFAOYSA-N
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Patent
US05607948

Procedure details

An aqueous solution (2 ml) of 700 mg of NaOH was added to 15 ml of a methanol solution of 1.0 g of ethyl 4-(1-t-butyloxycarbonyl-4-piperidyl)butanoate and stirred for 1 hour at room temperature. The methanol was removed by distillation under a reduced pressure, and the residue was made acidic with 1N HCl and then extracted with ethyl acetate. This was washed with brine, dried with magnesium sulfate, and the solvent was removed by distillation under a reduced pressure. Thus, 0.91 g of 4-(1-t-butyloxycarbonyl-4-piperidyl)butanoic acid was obtained as a white solid.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([O:7][C:8]([N:10]1[CH2:15][CH2:14][CH:13]([CH2:16][CH2:17][CH2:18][C:19]([O:21]CC)=[O:20])[CH2:12][CH2:11]1)=[O:9])([CH3:6])([CH3:5])[CH3:4]>CO>[C:3]([O:7][C:8]([N:10]1[CH2:15][CH2:14][CH:13]([CH2:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20])[CH2:12][CH2:11]1)=[O:9])([CH3:6])([CH3:4])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CCCC(=O)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was removed by distillation under a reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
This was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under a reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.91 g
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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